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Critical Analytical Alert: Identity Verification
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Compound of Interest |

Compound Name: 2-Isopropoxynitrobenzene

CAS No.: 38753-50-3

Cat. No.: B1205401

\ J

ATTENTION: A discrepancy was detected in the provided request parameters.

o Target Compound Name: 2-lsopropoxynitrobenzene (also known as 1-isopropoxy-2-
nitrobenzene).[1][2]

e Provided CAS Number (6959-48-4): This CAS registry number corresponds to 3-
(Chloromethyl)pyridine hydrochloride (3-Picolyl chloride HCI).[1][2][3][4][5][6]

Corrective Action: This guide strictly profiles 2-Isopropoxynitrobenzene (

). Researchers attempting to source this material should verify the CAS number (typically 7252-
51-9 for the ortho isomer) to avoid acquiring the pyridine salt.[1][2]

Executive Summary & Structural Context

2-Isopropoxynitrobenzene is a critical intermediate in the synthesis of bioactive ether
derivatives and aniline precursors (e.g., via reduction to 2-isopropoxyaniline).[1][2] Its
spectroscopic signature is defined by the steric and electronic interplay between the electron-
withdrawing nitro group (

) and the electron-donating isopropoxy group (
) in the ortho position.[1][2]

Physicochemical Profile:

e Formula:
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e Molecular Weight: 181.19 g/mol [7][8]
e Appearance: Yellowish oil or low-melting solid.[2]

o Key Structural Feature: The bulky isopropyl group forces the nitro group slightly out of
planarity, affecting the chemical shifts of the adjacent aromatic protons (

).[2]

Synthetic Pathway & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent residuals or unreacted precursors.[2]

2-Nitrophenol Williamson Ether
(Precursor) Synthesis

2-Bromopropane
(Alkylation Agent)

2-Isopropoxynitrobenzene
(Target)

K2CO3 / DMF
(Base/Solvent)

Figure 1: Synthesis Pathway and Potential Impurities

Click to download full resolution via product page

Spectroscopic Data Profiling
A. Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum is characterized by a distinct aliphatic region (isopropyl pattern) and
a complex aromatic region due to the ABCD spin system created by ortho substitution.

Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended)[1]
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Analyst Note: The septet at ~4.65 ppm is the definitive diagnostic peak for the successful
installation of the isopropyl group.[2] If this peak appears as a triplet, you likely have the n-

propyl isomer (a common reagent error).[1][2]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation (loss of O-H, retention of

, appearance of ether C-0).[2]

Wavenumber (

Functional Group Intensity Mode
)
Nitro (
1520 - 1530 Strong Asymmetric Stretch
)
Nitro (
1345 - 1355 Strong Symmetric Stretch
)
C-O Stretch
Ether (Ar-O-C) 1240 - 1260 Strong )
(Asymmetric)
Aromatic C=C 1600 - 1610 Medium Ring Breathing
Aliphatic C-H 2970 - 2980 Medium Methyl C-H Stretch

Must be absent
Absence Alert > 3200 - (indicates unreacted
2-Nitrophenol).[1][2]

C. Mass Spectrometry (MS)

The fragmentation pattern follows a McLafferty-like rearrangement typical of alkyl aryl ethers.[1]

[2]
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¢ lonization Mode: Electron Impact (El, 70 eV)[1]

e Molecular lon (

): m/z 181[1]

Molecular lon (M+)

m/z 181

Loss of Propene (C3H6)
[McLafferty Rearrangement]

2-Nitrophenol lon

m/z 139

Loss of NO2
(-46 Da)

Phenolic Cation

m/z 93

Figure 2: Mass Spectrometry Fragmentation Logic

Click to download full resolution via product page
Experimental Protocol: Sample Preparation
To ensure spectral integrity, follow this self-validating protocol:
¢ Solvent Blanking: Run a blank scan of your deuterated solvent (

) first. Ensure no water peak exists at 1.56 ppm, which can overlap with the isopropyl methyl
doublet.[2]
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» Concentration:
o NMR: Dissolve 10-15 mg of sample in 0.6 mL

. Filter through a glass wool plug to remove inorganic salts (
/
) from the synthesis.

o GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). High concentrations will saturate
the detector due to the high ionization efficiency of the aromatic ring.[2]

» Validation Check: Compare the integration ratio of the aromatic region (4H) to the septet
(1H). A ratio deviation >5% indicates the presence of unreacted nitrophenol or solvent
occlusion.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]
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2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

3. 3-(Chloromethyl)pyridine hydrochloride | C6H7CI2N | CID 23394 - PubChem
[pubchem.ncbi.nim.nih.gov]

. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR2 [m.chemicalbook.com]
. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

. chemscene.com [chemscene.com]

. 2-0|AZZ2ZA|L|EZHIA | 38753-50-3 [m.chemicalbook.com]

. 1-Isopropoxy-4-nitrobenzene | 26455-31-2 | TClI AMERICA [tcichemicals.com]
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. sigmaaldrich.com [sigmaaldrich.com]
e 10.2-//7ORFS TR/ —)L 99% | Sigma-Aldrich [sigmaaldrich.com]

¢ To cite this document: BenchChem. [Critical Analytical Alert: Identity Verification].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205401#spectroscopic-data-for-2-
isopropoxynitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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